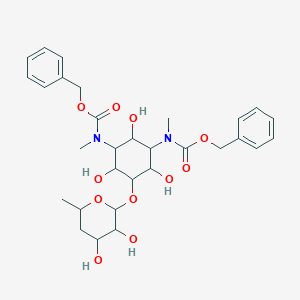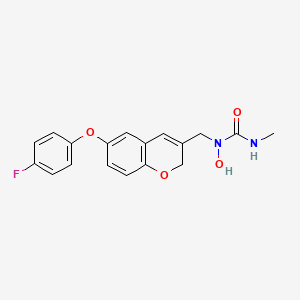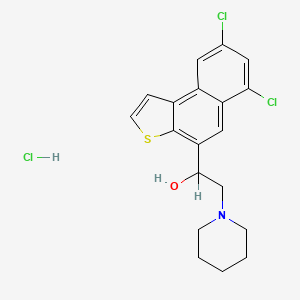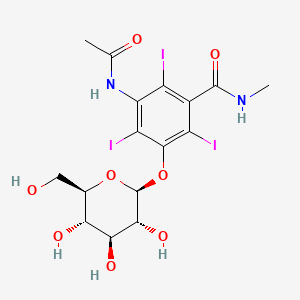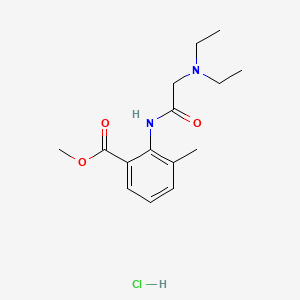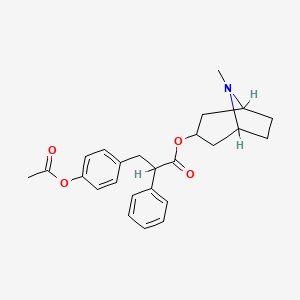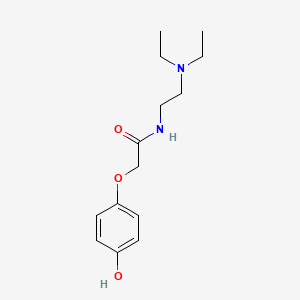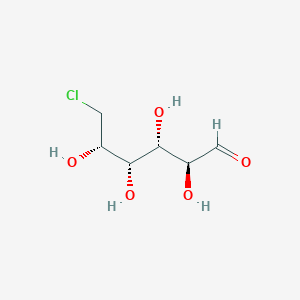
(2S,3S,4S,5S)-6-Chloro-2,3,4,5-tetrahydroxyhexanal
Descripción general
Descripción
(2S,3S,4S,5S)-6-Chloro-2,3,4,5-tetrahydroxyhexanal (CTH) is an important organic compound that has been studied for its various properties and applications. CTH is a chiral molecule, meaning it has two different forms, depending on the orientation of the hydroxyl groups. This molecule has been studied for its potential use in drug synthesis, as an intermediate in organic synthesis, and for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Solubility in Ethanol-Water Solutions : The solubility of similar saccharides, including (2R,3S,4R)-2,3,4,5-tetrahydroxypentanal (xylose) and other related compounds in ethanol-water mixtures, was studied. This research is important for understanding the solubility behavior of such saccharides in different solvent systems (Gong, Wang, Zhang, & Qu, 2012).
Synthesis and Characterisation in Phthalocyanine Derivatives : A study on the synthesis, characterization, and the photophysical and photochemical properties of novel phthalocyanine derivatives, including peripherally tetra-(5-chloro-2-(2,4-dichlorophenoxy)phenol) substituted metal-free phthalocyanines, provides insight into potential applications in photodynamic therapy (PDT) (Demirbaş et al., 2017).
Plant Growth-Regulating Substances : A study on the physiological activity of chloro- and methyl-substituted phenoxyacetic and benzoic acids, which are structurally similar, investigated their impact on plant growth. This research helps to understand the growth-promoting activity related to the position of substituents in aromatic rings (Pybus, Smith, Wain, & Wightman, 1959).
Biosynthesis of Key Intermediates for Medicinal Compounds : A study on the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase, a key intermediate for the synthesis of atorvastatin and rosuvastatin, demonstrates the potential of biosynthetic approaches in pharmaceutical production (Liu et al., 2018).
Anti-Inflammatory Properties : Research on new tetrahydro-2-(2-phenylethyl)chromones, including compounds with similar structural features like (5S, 6R,7S,8S)-8-chloro-5,6,7-trihydroxy-2-[2-(4'-methoxyphenylethyl)]-5,6,7,8-tetrahydrochromone, indicates their potential anti-inflammatory properties and applications in medical research (Yu et al., 2020).
Propiedades
IUPAC Name |
(2S,3S,4S,5S)-6-chloro-2,3,4,5-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVNVPHMOCWHHO-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5S)-6-Chloro-2,3,4,5-tetrahydroxyhexanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2S)-18-(2-carboxyethyl)-3,3,7,12,17-pentamethyl-22,23-dihydro-2H-porphyrin-2-yl]propanoic acid](/img/structure/B1204168.png)
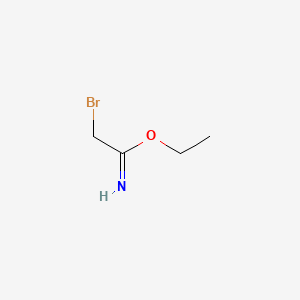
![(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid](/img/structure/B1204173.png)
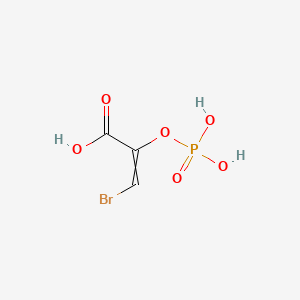
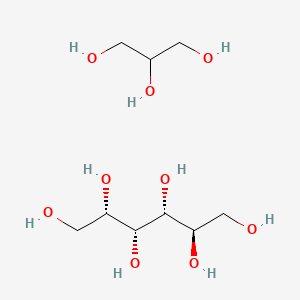
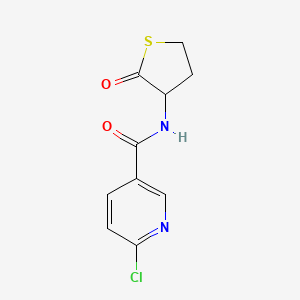
![methyl 4-(4,6-dimethyl-9-oxo-1H-imidazo[1,2-a]purin-7-yl)-3-hydroxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1204179.png)
